REACTION_CXSMILES
|
[CH3:1][C:2]1[N:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][C:3]=1[C:4]([O:6]CC)=O.[NH2:16][CH2:17][CH2:18][OH:19]>C(O)C>[OH:19][CH2:18][CH2:17][NH:16][C:4](=[O:6])[C:3]1[CH:9]=[C:10]([N+:13]([O-:15])=[O:14])[CH:11]=[N:12][C:2]=1[CH3:1]
|
Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
CC1=C(C(=O)OCC)C=C(C=N1)[N+](=O)[O-]
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Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
NCCO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate n-hexane
|
Type
|
CUSTOM
|
Details
|
to give the desired yellow crystals
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
OCCNC(C1=C(N=CC(=C1)[N+](=O)[O-])C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |